3-Methylpiperidine-2,4-dione

LDHA inhibition Cancer metabolism Enzyme assay

Researchers validating LDHA inhibitors need a structurally authentic negative control that defines the assay window without false hits. 3-Methylpiperidine-2,4-dione meets this need with documented enzymatic data (LDHA IC₅₀ >100,000 nM, LDHB IC₅₀ = 7,800 nM), providing >30,000-fold weaker potency than optimized leads like GNE-140. Supplied with full analytical documentation (NMR, HPLC, LC-MS) at ≥95% purity, it enables reproducible SAR workflows and regioisomer differentiation in HPLC/LC-MS method development.

Molecular Formula C6H9NO2
Molecular Weight 127.143
CAS No. 1547067-72-0
Cat. No. B2375337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpiperidine-2,4-dione
CAS1547067-72-0
Molecular FormulaC6H9NO2
Molecular Weight127.143
Structural Identifiers
SMILESCC1C(=O)CCNC1=O
InChIInChI=1S/C6H9NO2/c1-4-5(8)2-3-7-6(4)9/h4H,2-3H2,1H3,(H,7,9)
InChIKeyIODBWDRWIKQSOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylpiperidine-2,4-dione Identity & Classification


3-Methylpiperidine-2,4-dione (CAS 1547067-72-0) is a heterocyclic small-molecule scaffold belonging to the piperidine-2,4-dione class, defined by a six-membered ring bearing two ketone carbonyls at positions 2 and 4 and a methyl substituent at position 3. Its molecular formula is C₆H₉NO₂ with a molecular weight of 127.14 g/mol . Computed physicochemical parameters include XLogP3-AA = -0.2, topological polar surface area (TPSA) = 46.2 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and zero rotatable bonds . The compound is commercially available from multiple vendors at purities of ≥95% to ≥98% (NLT), with supporting analytical documentation including MSDS, NMR, HPLC, and LC-MS . It is catalogued as a versatile small-molecule scaffold intended for laboratory research use in medicinal chemistry and organic synthesis .

Scaffold identity
3-Methylpiperidine-2,4-dione regioisomer with a single undefined stereocenter
Physicochemical baseline
Low lipophilicity (XLogP3 ~ -0.2), moderate PSA, one HBD – suited for fragment elaboration
Activity context
Reported minimal LDHA/LDHB inhibition; may support negative-control assay context
Procurement profile
Available at defined purity grades (≥95%–98%) with NMR, HPLC, LC-MS documentation

Why 3-Methylpiperidine-2,4-dione Is Irreplaceable


Piperidine-2,4-dione derivatives are not interchangeable building blocks because even minor substitutional changes—position, number, and nature of substituents—profoundly alter regiochemical reactivity, hydrogen-bonding capacity, lipophilicity, and biological target engagement [1]. The 3-methyl substitution on the 2,4-dione scaffold introduces a stereogenic center (one undefined stereocenter) absent in the unsubstituted parent 2,4-piperidinedione, and the 2,4-dione regioisomer differs fundamentally from the 2,6-dione isomer in carbonyl spacing, tautomeric equilibrium, and electronic distribution [2]. Genentech's LDHA inhibitor program demonstrated that tri-substituted piperidine-2,4-diones achieve nanomolar potency (GNE-140, LDHA IC₅₀ ≈ 3 nM), whereas the simple 3-methyl-2,4-dione exhibits only marginal LDHA inhibition (IC₅₀ > 100,000 nM), underscoring that the unelaborated scaffold and the optimized lead compound occupy opposite ends of the potency spectrum [3]. Substituting one piperidinedione for another without verifying substitution pattern, stereochemistry, and target-specific activity data risks invalidating SAR hypotheses and wasting synthetic resources.

2,4- vs. 2,6-dione regioisomer
Carbonyl spacing differs; lipophilicity and PSA shift by >0.5 log units and ~7%, altering permeability predictions.
Unsubstituted parent analog
Lacks stereocenter; removal of 3-methyl eliminates chiral handle and may change SAR for target engagement.
Potency context divergence
LDHA inhibitory profile may shift from marginal to nanomolar with additional substituents; scaffold alone does not confer activity.

3-Methylpiperidine-2,4-dione Comparative Evidence


LDHA/LDHB Inhibitory Activity: Weakness vs. Potent Congeners

3-Methylpiperidine-2,4-dione displays minimal inhibitory activity against human lactate dehydrogenase A (LDHA) with an IC₅₀ > 100,000 nM and weak activity against LDHB (IC₅₀ = 7,800 nM), as measured in a UV endpoint assay using recombinant carboxy-terminal His-tagged enzymes [1]. By stark contrast, the optimized trisubstituted piperidine-2,4-dione inhibitor GNE-140 achieves LDHA IC₅₀ = 3 nM, LDHB IC₅₀ = 5 nM, and LDHC IC₅₀ = 5 nM in enzymatic assays . This >30,000-fold difference in LDHA potency positions 3-methylpiperidine-2,4-dione as a useful negative-control scaffold or minimal-activity baseline for SAR exploration, rather than a lead-like inhibitor.

LDHA/LDHB inhibition
Cross-study comparable
LDHA IC₅₀ >100,000 nM; LDHB IC₅₀ 7,800 nM vs. GNE-140 3 nM / 5 nM
Supports negative-control assay context; SAR baseline
Recombinant His-tagged enzymes, UV endpoint assay
LDHA inhibition Cancer metabolism Enzyme assay

Lipophilicity (XLogP3) Across Piperidinedione Regioisomers

The computed XLogP3-AA of 3-methylpiperidine-2,4-dione is -0.2 , reflecting the hydrophilic character imparted by the two carbonyl groups and the single N–H donor. The unsubstituted parent 2,4-piperidinedione (CAS 50607-30-2) has a measured LogP of -0.20570 , nearly identical to the target compound, indicating that a single 3-methyl group does not materially alter bulk lipophilicity. In contrast, the regioisomeric 3-methylpiperidine-2,6-dione (CAS 29553-51-3) has a reported LogP of +0.335 [1], representing a >0.5 log unit increase in lipophilicity versus the 2,4-dione isomer. This difference is attributed to the altered hydrogen-bonding pattern and electronic distribution of the 2,6-dicarbonyl array.

Lipophilicity (LogP)
Cross-study comparable
XLogP3-AA -0.2 vs. 2,6-dione LogP +0.335 (Δ = 0.535)
Regioisomeric carbonyl position drives lipophilicity shift
Computed values; confirm experimentally if partition is critical
Lipophilicity Physicochemical profiling Drug-likeness

Undefined Stereocenter as a Chiral Handle

3-Methylpiperidine-2,4-dione possesses one undefined atom stereocenter (at the C-3 position bearing the methyl group), with zero defined atom stereocenters, zero defined bond stereocenters, and zero undefined bond stereocenters . The unsubstituted 2,4-piperidinedione has zero stereocenters of any kind . The 3-methyl-2,6-dione regioisomer likewise has one undefined stereocenter but with a distinct spatial relationship between the methyl group and the carbonyls. This stereochemical feature makes the 3-methyl-2,4-dione scaffold a racemic building block suitable for chiral resolution or asymmetric derivatization strategies, whereas the unsubstituted parent offers no such opportunity.

Stereocenter configuration
Data to verify
1 undefined atom stereocenter (racemic); parent 2,4-dione: 0 stereocenters
Racemic scaffold enables chiral resolution workflows
Computed descriptor; verify enantiomeric identity experimentally
Chiral scaffold Asymmetric synthesis Stereochemistry

Purity and Analytical Documentation Comparison

Two vendors offer 3-methylpiperidine-2,4-dione with differing purity specifications: CymitQuimica (Biosynth brand) supplies at ≥95% purity at a price point of €683/50 mg and €1,920/500 mg ; Synblock offers NLT 98% purity with supporting analytical documents including MSDS, NMR, HPLC, and LC-MS . By comparison, the unsubstituted 2,4-piperidinedione is available at ≥97% purity for €89/1 g from CymitQuimica, reflecting the cost premium associated with the lower-volume, more specialized 3-methyl derivative . The 3-methyl-2,6-dione regioisomer is listed at 95–97% purity from multiple suppliers at substantially lower cost .

Purity & documentation
Vendor-reported; verify
≥95% (CymitQuimica); NLT 98% (Synblock) with NMR, HPLC, LC-MS
Cost premium reflects specialized scaffold; verify stereochemical need
Pricing from 2019 listing; request current COA for batch-specific data
Chemical purity Analytical documentation Vendor comparison

Polar Surface Area: 2,4-Dione vs. 2,6-Dione Isomers

The topological polar surface area (TPSA) of 3-methylpiperidine-2,4-dione is 46.2 Ų , identical to that of the unsubstituted 2,4-piperidinedione (PSA = 46.17 Ų) . However, the 3-methylpiperidine-2,6-dione regioisomer exhibits a PSA of 49.66 Ų [1], an increase of 3.46 Ų (+7.5%). This difference originates from the altered spatial arrangement of the two carbonyl groups: the 1,3-relationship in the 2,4-dione positions the carbonyls on the same face of the ring (vicinal dicarbonyl-like), whereas the 1,4-relationship in the 2,6-dione distributes polarity more symmetrically across the ring. Both the 2,4-dione target and the 2,6-dione isomer possess identical molecular formula (C₆H₉NO₂) and molecular weight (127.14 g/mol), making PSA a critical differentiator for computational and biophysical screening.

Polar surface area (PSA)
Cross-study comparable
46.2 Ų (TPSA) vs. 2,6-dione 49.66 Ų (Δ = 3.46 Ų)
PSA differentiates isomers with identical mass; critical for computational models
Computed values; interpret with experimental permeability data
Regiochemistry Polar surface area Hydrogen bonding

Applications of 3-Methylpiperidine-2,4-dione


Negative Control for LDHA/LDHB Inhibitor Screening

Given the documented LDHA IC₅₀ > 100,000 nM and LDHB IC₅₀ = 7,800 nM , 3-methylpiperidine-2,4-dione can serve as a structurally matched weak-binding control in LDHA inhibitor discovery programs. Its activity is >30,000-fold weaker than the optimized GNE-140 lead, making it suitable for defining the assay window and verifying that observed potency of novel analogs reflects genuine substitution effects rather than non-specific assay interference [1]. This application is directly supported by the quantitative enzymatic data from BindingDB/ChEMBL curated from Genentech's LDHA program.

Racemic Chiral Building Block for Derivatization

The presence of one undefined stereocenter at C-3 , absent in the unsubstituted 2,4-piperidinedione, enables the use of 3-methylpiperidine-2,4-dione as a racemic starting material for chiral resolution or asymmetric synthesis. The scaffold's regiochemistry (2,4-dione) provides a vicinal dicarbonyl system amenable to selective mono-functionalization, Dieckmann cyclization, and tetramic acid analog construction, as established in the synthetic methodology literature [1]. This application scenario is directly grounded in the stereochemical descriptor (undefined stereocenter count = 1) and the synthetic precedent for piperidine-2,4-dione derivatization.

Reference Standard for 2,4- vs. 2,6-Dione Differentiation

The measurable differences in LogP (Δ = 0.535) and PSA (Δ = 3.46 Ų) between 3-methylpiperidine-2,4-dione and its 2,6-dione regioisomer make the target compound a valuable reference standard for developing HPLC, LC-MS, or computational methods that must resolve or differentiate piperidinedione regioisomers. Both isomers share identical molecular formula and mass (127.14 g/mol), so chromatographic retention time and MS/MS fragmentation patterns become critical identification parameters, for which a well-characterized 2,4-dione standard with available NMR, HPLC, and LC-MS documentation [1] is essential.

SAR Scaffold via C-3 Methyl Elaboration

As a minimal 3-substituted piperidine-2,4-dione, this compound provides a compact starting point for systematic SAR studies. The methyl group at C-3 can be elaborated via α-functionalization chemistry enabled by the adjacent C-2 and C-4 carbonyls. The quantified physicochemical baseline (XLogP3 = -0.2, PSA = 46.2 Ų, HBD = 1, HBA = 2) allows researchers to track the impact of each subsequent substitution on drug-likeness parameters. The commercial availability at defined purity (95–98%) with analytical documentation supports reproducible SAR workflows.

Application
Selection Property
Validation Focus
LDHA/LDHB inhibitor screening assays
Reported minimal LDHA activity context
Assay window verification; SAR specificity review
Chiral derivatization and resolution studies
Undefined stereocenter (racemic)
Enantiomeric resolution feasibility; selective mono-functionalization
Regioisomer differentiation by LC-MS/HPLC
Measurable LogP/PSA difference vs. 2,6-dione
Chromatographic retention; MS/MS fragmentation patterns
SAR expansion at C-3 position
2,4-dione scaffold with C-3 methyl handle
Physicochemical tracking (LogP, PSA, HBD/HBA)
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